4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
Description
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene core substituted with two methyl groups (at positions 4 and 5), a pyrrole moiety (at position 2), and a carboxylic acid group (at position 3). Its molecular formula is C₁₁H₁₁NO₂S, with a molecular weight of 245.28 g/mol. The compound’s structure combines electron-rich aromatic systems (thiophene and pyrrole) with a polar carboxylic acid, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,5-dimethyl-2-pyrrol-1-ylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-8(2)15-10(9(7)11(13)14)12-5-3-4-6-12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDCVOFPAYSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358490 | |
| Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26176-19-2 | |
| Record name | 4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Thiophene Core Functionalization
The thiophene ring substituted at positions 4 and 5 with methyl groups and bearing a carboxylic acid at position 3 is typically prepared by:
- Selective methylation of thiophene derivatives or starting from 4,5-dimethylthiophene precursors.
- Introduction of the carboxylic acid group at the 3-position via directed lithiation followed by carbonation or by oxidation of a suitable precursor.
Specific Preparation Methods and Research Findings
Palladium-Catalyzed Cross-Coupling
While direct literature on this compound is limited, thiophene derivatives with heterocyclic substituents are often synthesized via palladium-catalyzed amination:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of 2-halogenated 4,5-dimethylthiophene-3-carboxylic acid | Halogenation (e.g., bromination) at 2-position | 2-bromo-4,5-dimethylthiophene-3-carboxylic acid |
| 2. Cross-coupling with pyrrole | Pd catalyst, base (e.g., NaOtBu), solvent (e.g., toluene), elevated temperature | Formation of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid |
This method benefits from high regioselectivity and moderate to good yields, as reported in general thiophene functionalization literature.
Condensation via Hydrazide Intermediates
Research on related pyrrole-thiophene compounds suggests an alternative route through hydrazide intermediates:
- Starting from the carboxylic acid derivative , conversion to the corresponding carbohydrazide by reaction with hydrazine.
- Subsequent condensation with diketones (e.g., hexane-2,5-dione) under acidic catalysis to form pyrrole rings fused or attached to the thiophene core.
This approach is supported by studies where hydrazide intermediates were used to synthesize pyrrole derivatives with methyl substitutions, confirmed by NMR spectral data showing characteristic pyrrole proton and carbon signals.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Carboxylic acid to carbohydrazide | Hydrazine hydrate, reflux | 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carbohydrazide |
| 2. Condensation with diketone | Hexane-2,5-dione, acetic acid catalyst, reflux in propan-2-ol | Formation of 2,5-dimethylpyrrole ring attached to thiophene |
This method allows for structural diversification and has been used to prepare biologically active pyrrole-thiophene derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed cross-coupling | Halogenation → Pd-catalyzed amination with pyrrole | High regioselectivity, good yields | Requires expensive catalysts, sensitive to moisture/air |
| Hydrazide intermediate condensation | Acid → carbohydrazide → condensation with diketones | Enables pyrrole ring formation, structural diversity | Multi-step, requires careful purification |
| PEG-600 mediated cyclization | Intramolecular cyclization in PEG-600 | Environmentally friendly, mild conditions | Limited reports on this exact compound |
Research Data and Spectral Confirmation
- NMR Spectroscopy : Characteristic signals for pyrrole protons (singlets around 5.6–5.8 ppm) and methyl groups (singlets near 1.9–2.1 ppm) confirm the presence of 2,5-dimethylpyrrole substituents.
- 13C NMR : Resonances at ~10–14 ppm for methyl carbons and ~100–105 ppm for pyrrole carbons.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~221.3 g/mol.
- Infrared Spectroscopy : Carboxylic acid C=O stretch near 1700 cm⁻¹; N–H stretches from pyrrole ring.
These data collectively validate the successful synthesis of the target compound and its derivatives.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For example, it has been shown to inhibit the DNA-binding activity of GATA3, a transcription factor involved in the regulation of immune responses. This inhibition leads to the suppression of Th2 cell differentiation and the production of Th2 cytokines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Analog: 4,5-Dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic Acid
The closest structural analog identified is 4,5-dimethyl-2-(1H-1,2,3,4-tetrazol-1-yl)thiophene-3-carboxylic acid (EN300-302584), which replaces the pyrrole substituent with a tetrazole ring. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Electronic Effects :
- The pyrrole group is a π-excessive aromatic ring with one nitrogen atom, contributing electron density to the thiophene core.
- The tetrazole group is a highly polar, aromatic ring with four nitrogen atoms, introducing strong electron-withdrawing effects. This difference may alter reactivity in substitution reactions or binding affinity in biological targets.
Acidity and Solubility :
- Both compounds feature a carboxylic acid group (pKa ~2-3), but the tetrazole analog has an additional acidic proton (pKa ~4-5) on its tetrazole ring. This could enhance solubility in basic aqueous environments compared to the pyrrole derivative.
Bioisosteric Potential: Tetrazole is a well-known bioisostere for carboxylic acids, often used to improve metabolic stability in drug design. The tetrazole analog might exhibit enhanced pharmacokinetic properties compared to the pyrrole derivative, though experimental data are lacking.
Synthetic Accessibility: Pyrrole derivatives are typically synthesized via Paal-Knorr or Hantzsch routes, while tetrazole analogs require cycloaddition reactions (e.g., Huisgen reaction). The latter may involve stricter conditions or lower yields.
Biological Activity
4,5-Dimethyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid, with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol, is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound based on recent studies.
The compound's structural characteristics include:
- IUPAC Name : 2-(2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylic acid
- CAS Number : 26176-19-2
- Appearance : Powder
- Melting Point : 188-190 °C
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit antimicrobial properties. For example, compounds synthesized from this structure showed significant activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The mode of action involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are vital for bacterial survival and proliferation .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human lung adenocarcinoma (A549) cells revealed that certain derivatives significantly reduced cell viability. For instance, compounds derived from the 2,5-dimethylpyrrole moiety demonstrated enhanced cytotoxic effects compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis indicated that modifications to the pyrrole ring could enhance or diminish anticancer activity .
The biological activity of this compound is attributed to its ability to modulate metabolic pathways in cells. Specifically:
- Cell Growth Suppression : The compound has been shown to suppress cell growth while increasing glucose uptake and ATP production in monoclonal antibody-producing cell lines .
- Impact on Glycosylation : It may also influence the glycosylation patterns of proteins, which is crucial for the efficacy of therapeutic monoclonal antibodies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrrole derivatives. Recent studies have explored various synthetic routes to optimize yield and purity while enhancing biological activity through structural modifications .
Case Studies
A notable study investigated the effects of this compound on cell cultures used for monoclonal antibody production. The addition of the compound increased the final concentration of antibodies produced by approximately 50% compared to control conditions. This enhancement was accompanied by improved cell viability and productivity metrics .
Q & A
Q. How can X-ray crystallography using SHELX software determine the crystal structure of this compound?
- Answer : SHELXL is widely used for small-molecule refinement. Steps include: (i) Data collection with high-resolution diffraction (Mo/Kα radiation). (ii) Structure solution via direct methods (SHELXD/SHELXS). (iii) Refinement of atomic coordinates and thermal parameters in SHELXL, accounting for twinning or disorder if present. (iv) Validation using R-factors and electron density maps .
Advanced Research Questions
Q. How can discrepancies between experimental and computational pKa values for the carboxylic acid group be resolved?
- Answer : Discrepancies may arise from solvent effects or electron-withdrawing/donating substituents. Calibrate computational models (e.g., DFT with COSMO solvation) using experimental pKa values of analogous compounds (e.g., thiophene-2-carboxylic acid, pKa 3.5; thiophene-3-carboxylic acid, pKa 4.1) . Validate predictions with potentiometric titrations in aqueous/organic solvent mixtures.
Q. What strategies optimize reaction conditions to minimize by-products during synthesis?
- Answer : Key strategies:
Q. How can computational models predict electronic properties relevant to biological activity?
- Answer : Density Functional Theory (DFT) calculations can: (i) Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions. (ii) Calculate HOMO-LUMO gaps to assess reactivity. (iii) Simulate binding affinities to target proteins (e.g., mycobacterial enzymes) using molecular docking .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Answer : For antimicrobial studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
